molecular formula C10H13ClN2 B1480550 4-Amino-3-phenylbutanenitrile hydrochloride CAS No. 2098105-16-7

4-Amino-3-phenylbutanenitrile hydrochloride

Cat. No. B1480550
CAS RN: 2098105-16-7
M. Wt: 196.67 g/mol
InChI Key: FIJUJMNZEDZQOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-3-phenylbutanenitrile hydrochloride, also known as 4-APB hydrochloride, is an organic compound that is used as a research chemical in scientific laboratories. It is a white, crystalline solid that is soluble in water, alcohol, and ether. It has a molecular weight of 247.74 g/mol and a melting point of 134-136°C. 4-APB hydrochloride is a versatile compound that can be used for a variety of applications in the laboratory, including synthesis of other compounds and biochemical research.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of 3,4-disubstituted aminobutyric acids, including derivatives of 4-amino-3-phenylbutanenitrile hydrochloride, has been explored due to their pharmacological activity. These compounds have been synthesized through methods like acid hydrolysis of oxopyrrolidinecarboxylic acids, offering a direct route to targeted γ-aminobutyric acid hydrochlorides with satisfactory yields (Vasil'eva et al., 2016).
  • An improved synthesis method for 4-aminobutanenitrile has been reported, which is relevant for its hydrochloride form, demonstrating the compound's utility as a synthetic intermediate in producing neurological disorder therapeutics (Capon et al., 2020).

Pharmaceutical and Biological Applications

  • Derivatives of 4-amino-3-phenylbutanenitrile hydrochloride, like tetrazole-containing derivatives, have been prepared to explore the reactivity of amino and carboxy groups for potential pharmaceutical applications (Putis et al., 2008).
  • Ester derivatives based on l-menthol and phenibut (a derivative of 4-amino-3-phenylbutanenitrile hydrochloride) have been synthesized and evaluated for their anticonvulsant activity, indicating the potential for creating therapeutic agents (Nesterkina et al., 2022).

Material Science and Corrosion Inhibition

  • The compound has been evaluated for corrosion control applications, showing that derivatives can act as effective corrosion inhibitors in specific mediums, reflecting its versatility beyond biological applications (Bentiss et al., 2009).

Chemical Synthesis and Catalysis

  • Research has explored the oxidative cyclization of related compounds into acetonitriles, demonstrating the compound's role in facilitating chemical transformations and synthesis pathways (Aksenov et al., 2022).

properties

IUPAC Name

4-amino-3-phenylbutanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2.ClH/c11-7-6-10(8-12)9-4-2-1-3-5-9;/h1-5,10H,6,8,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJUJMNZEDZQOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC#N)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-phenylbutanenitrile hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.